molecular formula C11H15F3N2O2 B15112896 Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B15112896
M. Wt: 264.24 g/mol
InChI Key: DFFWICNFXMUGOI-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated pyrazole derivative that serves as a versatile building block in organic and medicinal chemistry research. The presence of the trifluoromethyl group is a key feature, known to enhance the metabolic stability and lipophilicity of molecules, which is a highly desirable property in the design of agrochemicals and pharmaceuticals . This compound is structurally characterized by a pyrazole core, which is a privileged scaffold in drug discovery due to its widespread bioactivity. The ethyl butanoate chain attached to the pyrazole nitrogen offers a flexible handle for further chemical functionalization, enabling researchers to synthesize a diverse array of more complex molecules for screening and development. As a result, this compound is a valuable intermediate for constructing novel chemical entities in various research programs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.24 g/mol

IUPAC Name

ethyl 3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8(3)16-6-7(2)10(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3

InChI Key

DFFWICNFXMUGOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=C(C(=N1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis :
    Reaction with aqueous HCl (1–2 M) at reflux (80–100°C) produces 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid.

  • Basic Hydrolysis :
    Treatment with NaOH (1–3 M) in ethanol/water at 60–80°C yields the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureProduct
Acidic (HCl)1 M HCl, ethanol/water80–100°CButanoic acid derivative
Basic (NaOH)2 M NaOH, ethanol/water60–80°CSodium carboxylate (converted to acid)

Nucleophilic Substitution at the Ester Group

The carbonyl carbon of the ester is susceptible to nucleophilic attack.

  • Aminolysis :
    Reaction with primary amines (e.g., methylamine) in THF at 25–40°C generates amide derivatives .

  • Transesterification :
    Methanol or other alcohols in the presence of catalytic H₂SO₄ produce methyl or alkyl esters.

Table 2: Nucleophilic Substitution Reactions

Reaction TypeReagentsConditionsProduct
AminolysisMethylamine, THF25–40°C, 12 hPyrazole-amide derivative
TransesterificationMethanol, H₂SO₄Reflux, 6–8 hMethyl ester analog

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution and cross-coupling reactions:

  • Halogenation :
    Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at the 5-position of the pyrazole ring .

  • Suzuki Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

Table 3: Pyrazole Ring Reactions

ReactionReagentsConditionsOutcome
BrominationNBS, DMF0–5°C, 2 h5-Bromo-pyrazole derivative
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄80°C, 12 h, DME/H₂OBiaryl-functionalized pyrazole

Oxidation and Reduction

  • Oxidation :
    The α-carbon to the ester group is oxidized by KMnO₄ in acidic conditions to form a ketone intermediate.

  • Reduction :
    LiAlH₄ reduces the ester to the corresponding alcohol, 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanol.

Table 4: Redox Reactions

ProcessReagentsConditionsProduct
OxidationKMnO₄, H₂SO₄60°C, 4 hα-Ketobutanoate derivative
ReductionLiAlH₄, dry etherReflux, 3 hButanol derivative

Trifluoromethyl Group Reactivity

The CF₃ group enhances electron deficiency, directing electrophilic attacks to specific positions:

  • Hydrolysis Resistance :
    The CF₃ group stabilizes the pyrazole ring against hydrolytic cleavage under standard conditions .

  • Radical Reactions :
    Under UV light, the CF₃ group participates in radical-mediated C–H functionalization.

Key Research Findings

  • Antifungal Activity : Pyrazole-amide derivatives exhibit >50% inhibition against Gibberella zeae at 100 µg/mL .

  • Synthetic Flexibility : The ester and pyrazole moieties allow modular derivatization for structure-activity studies .

Scientific Research Applications

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with trifluoromethyl groups are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate with structurally analogous compounds:

Key Differences and Implications

Substituent Effects on Reactivity: The N-methylated derivative (compound 3) exhibits higher lipophilicity compared to the parent compound (compound 2), as evidenced by its lower melting point (58–60°C vs. 141–142°C) . N-phenylation (compound 7) introduces aromaticity, enhancing π-π stacking interactions in biological targets, but increases molecular weight (285 vs. 223 for compound 3) .

Fluorination Patterns :

  • The trifluoromethyl group (-CF₃) in the target compound provides stronger electron-withdrawing effects than the difluoromethyl (-CHF₂) group in the brominated analog . This difference may influence binding to enzymes like kinases or proteases.
  • Bromination at position 4 (as in the difluoromethyl analog) introduces a heavy atom, which could enhance halogen bonding but reduce solubility .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterValue/DescriptionReference
SolventN,N-dimethylacetamide (DMAc)
BaseK₂CO₃
Temperature80°C, 10 hours
PurificationColumn chromatography (SiO₂)

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Characterization relies on a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks) .
  • Infrared (IR) Spectroscopy : Trifluoromethyl groups show strong C-F stretches near 1100–1250 cm⁻¹ .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar pyrazoles .

Advanced: How does the trifluoromethyl group influence regioselectivity and reactivity in further functionalization?

Methodological Answer:
The trifluoromethyl (CF₃) group is electron-withdrawing, directing electrophilic substitution to the 4-position of the pyrazole ring. This effect is critical in:

  • Nucleophilic attacks : CF₃ stabilizes adjacent negative charges, favoring reactions at the 4-methyl position.
  • Cross-coupling reactions : Suzuki-Miyaura couplings require careful selection of catalysts (e.g., Pd(PPh₃)₄) to avoid dehalogenation .
  • Contradiction resolution : Conflicting reports on regioselectivity (e.g., 3- vs. 5-substitution) can arise from solvent polarity or steric effects. Computational DFT studies (e.g., Gaussian) can predict preferred sites .

Advanced: How can researchers address discrepancies in spectral data interpretation for pyrazole derivatives?

Methodological Answer:
Contradictions in spectral data often stem from:

  • Tautomerism : Pyrazole rings may exist as 1H- or 2H-tautomers, altering NMR shifts. Variable-temperature NMR or deuterated solvents can resolve this .
  • Crystallographic validation : X-ray structures (e.g., CCDC entries) provide unambiguous confirmation of regiochemistry, as seen in 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate .
  • Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., trifluoromethylpyrazole carboxylates ) reduces ambiguity.

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:
While direct bioactivity data for this compound is limited, analogs with similar moieties (e.g., 1-(3-trifluoromethyl-benzyl)-1H-pyrazole derivatives) show affinity for adenosine A₂A receptors . Computational approaches include:

  • Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR modeling : Correlates substituent effects (e.g., CF₃ lipophilicity) with bioactivity trends.
  • ADMET prediction : Software like SwissADME estimates permeability (e.g., BBB penetration) and metabolic stability .

Q. Table 2: Example Bioactivity Predictions

PropertyPrediction MethodReference
LogP (Lipophilicity)SwissADME
CYP450 inhibitionPreADMET
Target affinityDocking (A₂A receptor)

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:
Scaling up requires addressing:

  • Byproduct formation : Longer reaction times may increase side products (e.g., ester hydrolysis). Process analytical technology (PAT) monitors reaction progress .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane mixtures) for cost efficiency .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds to optimize heating .

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